molecular formula C8H13ClN2O4 B7971430 (4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate

(4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate

Cat. No.: B7971430
M. Wt: 236.65 g/mol
InChI Key: BUFPSVNCSWDAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate is a chemical compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate typically involves the condensation of acetylacetone with malononitrile in the presence of a base. This reaction forms 3-cyano-4,6-dimethyl-2-pyridone, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium ferricyanide, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides or sulfonates, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural pyrimidine bases allows it to interact with biological molecules in a specific manner .

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and reactivity

Properties

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH.H2O/c1-5-3-6(2)10(4-7(11)12)8(13)9-5;;/h3H,4H2,1-2H3,(H,11,12);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFPSVNCSWDAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CC(=O)O)C.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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